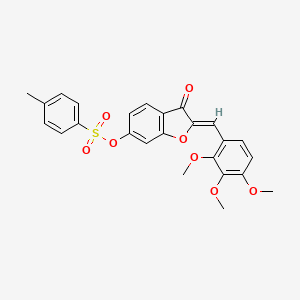

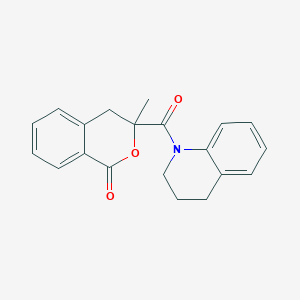

![molecular formula C19H28N2O4 B2501175 Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate CAS No. 653593-69-2](/img/structure/B2501175.png)

Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate

説明

The compound "Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate" is a chemical entity that appears to be related to various research areas, including organic synthesis and pharmaceutical chemistry. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and piperidine is a structural motif present in many pharmaceutical agents. The benzoate ester functionality is also a common feature in medicinal chemistry, often used to modify the physicochemical properties of drug molecules.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in several studies. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, was achieved through protection of 4-piperidinecarboxylate with di-tert-butyl dicarbonate, followed by reduction and substitution reactions, with a total yield of 70.6% . Similarly, an efficient and practical asymmetric synthesis of a piperidine dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists, was developed, which included diastereoselective reduction and isomerization steps . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, as seen in the study of 4-methylpiperidinium hydrogen bis(p-methylbenzoate) . The crystal structures revealed extensive hydrogen bonding, which is a critical factor in the stability and reactivity of such compounds. The molecular structure of the target compound would likely exhibit similar intermolecular interactions, influencing its chemical behavior.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be involved in various chemical reactions, particularly as a protecting group that can be removed under acidic conditions. For example, tert-butyl peroxybenzoate has been used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds . The presence of the piperidine ring and benzoate ester in the target compound suggests that it could undergo reactions typical of these functional groups, such as nucleophilic substitution or ester hydrolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups. For instance, the tert-butoxycarbonyl group would increase the steric bulk, potentially affecting the solubility and reactivity. The benzoate ester could contribute to the compound's lipophilicity, which is important for its potential as a pharmaceutical agent. The piperidine ring could impact the basicity of the compound, which is relevant for its interaction with biological targets. The study of methyl 4-hydroxybenzoate provided insights into the intermolecular interactions and crystal packing of such molecules, which are essential for understanding their physical properties .

科学的研究の応用

Oxindole Synthesis

- Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is used in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, demonstrating its utility in medicinal chemistry synthesis (Magano et al., 2014).

Synthesis of Ethyl 4-(1-(tert-butoxycarbonyl) Piperidin-4-ylmethoxy)-3-methoxy-benzoate

- This compound is crucial as an intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. The synthesis process was optimized for better yield and confirmed by NMR spectroscopy (Wei et al., 2010).

Antipsychotic Drug Development

- Research on conformationally constrained butyrophenones for potential antipsychotic drugs involves compounds related to Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate. These compounds exhibit affinity for dopamine and serotonin receptors (Raviña et al., 2000).

Piperidine Ring Studies

- The compound is also involved in studies focusing on the piperidine ring's structure and properties. For instance, the reaction forming tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate involves related compounds (Richter et al., 2009).

Anticancer Drug Synthesis

- It's used as an intermediate in synthesizing small molecule anticancer drugs. The synthesis process was established and optimized for high yield and confirmed through NMR (Zhang et al., 2018).

Novel Impurities Identification in Anti-Diabetic Drugs

- The related compounds were identified as impurities in Repaglinide, an anti-diabetic drug, underscoring its relevance in pharmaceutical quality control (Kancherla et al., 2018).

Metallation Studies

- Its analogs have been synthesized and studied for their reaction mechanisms, highlighting the compound's importance in understanding chemical reactions (Thornton & Jarman, 1990).

Acetyl-CoA Carboxylase Inhibitor Synthesis

- Novel piperazine derivatives, involving similar structures, have been synthesized and evaluated as ACC1/2 non-selective inhibitors, showing potential for therapeutic applications (Chonan et al., 2011).

Safety And Hazards

In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing. If it comes in contact with skin or hair, all contaminated clothing should be immediately removed and the skin should be rinsed with water. If it gets in the eyes, they should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

特性

IUPAC Name |

methyl 4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-9-11-21(12-10-16)13-14-5-7-15(8-6-14)17(22)24-4/h5-8,16H,9-13H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWRDHULBWMRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

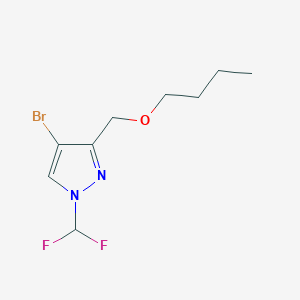

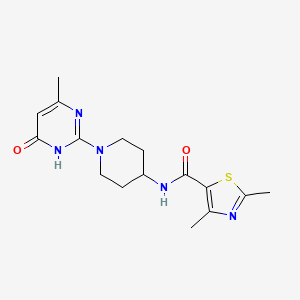

![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)

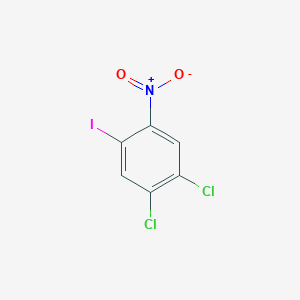

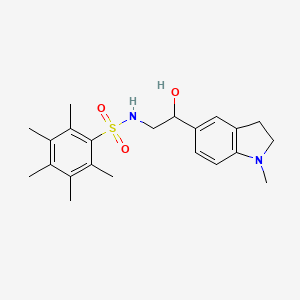

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)

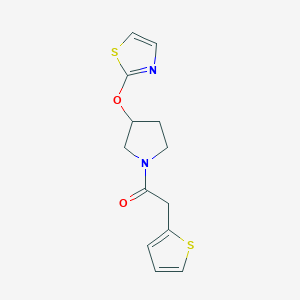

![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)

![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)

![3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2501109.png)

![N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2501111.png)